BACE2-IN-1 Exhibits >500‑Fold Selectivity for BACE2 Over BACE1
BACE2‑IN‑1 (compound 3l) demonstrates a BACE2‑to‑BACE1 selectivity ratio exceeding 500‑fold, a differentiation parameter critical for experiments requiring BACE2‑specific inhibition without confounding BACE1 activity. In direct head‑to‑head enzymatic assays from the same study, BACE2‑IN‑1 achieved a Ki of 1.6 nM against BACE2 and a Ki of 815.1 nM against BACE1 [1] . In contrast, the comparator BACE1/2‑IN‑1 (compound 34) exhibits only approximately 2‑fold selectivity (IC50 BACE1 = 10 nM; IC50 BACE2 = 5.3 nM), making it unsuitable for studies requiring BACE2‑specific pathway dissection .
| Evidence Dimension | Selectivity (Ki ratio BACE1 / BACE2) |
|---|---|
| Target Compound Data | BACE2 Ki = 1.6 nM; BACE1 Ki = 815.1 nM |
| Comparator Or Baseline | BACE1/2-IN-1 (compound 34): BACE2 IC50 = 5.3 nM; BACE1 IC50 = 10 nM |
| Quantified Difference | Selectivity ratio: >500 (BACE2-IN-1) vs. ~2 (BACE1/2-IN-1) |
| Conditions | Recombinant human BACE1 and BACE2 enzymatic assays; Ki determined from IC50 values using Cheng-Prusoff equation |
Why This Matters
High BACE2 selectivity ensures that observed phenotypic effects in cellular or in vivo models are attributable to BACE2 inhibition rather than off‑target BACE1 activity, a requirement for target validation in type 2 diabetes research.
- [1] Ghosh AK, et al. Highly Selective and Potent Human β-Secretase 2 (BACE2) Inhibitors against Type 2 Diabetes: Design, Synthesis, X-ray Structure and Structure-Activity Relationship Studies. ChemMedChem. 2019;14(5):545-560. View Source
